
4-Etil-4’-yodobifenilo
Descripción general
Descripción
4-Ethyl-4’-iodobiphenyl is an organic compound with the molecular formula C14H13I. It is characterized by the presence of an ethyl group and an iodine atom attached to a biphenyl structure. This compound is known for its applications in various chemical processes and is often used in research and industrial settings .
Aplicaciones Científicas De Investigación
4-Ethyl-4’-iodobiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of liquid crystals and as an intermediate in the manufacture of electronic materials
Mecanismo De Acción
Target of Action
It is known to inhibit several cytochrome p450 enzymes, including cyp1a2, cyp2c19, and cyp2c9 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.
Mode of Action
Its inhibitory effect on cytochrome p450 enzymes suggests that it may interfere with the metabolic processes mediated by these enzymes .
Biochemical Pathways
The biochemical pathways affected by 4-Ethyl-4’-iodobiphenyl are likely related to the metabolism of drugs and other compounds. By inhibiting cytochrome P450 enzymes, it could potentially alter the metabolic pathways of substances that are substrates for these enzymes .
Pharmacokinetics
The pharmacokinetic properties of 4-Ethyl-4’-iodobiphenyl include low gastrointestinal absorption and poor blood-brain barrier permeability . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .
Result of Action
Its inhibition of cytochrome p450 enzymes could potentially affect the metabolism and efficacy of drugs that are substrates for these enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-4’-iodobiphenyl can be synthesized through several methods. One common approach involves the iodination of 4-ethylbiphenyl using iodine and an oxidizing agent such as nitric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-4’-iodobiphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-4’-iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or other metal catalysts is commonly used.
Major Products Formed
Substitution Reactions: Products include 4-ethyl-4’-substituted biphenyls.
Oxidation Reactions: Products include 4-ethyl-4’-carboxybiphenyl.
Reduction Reactions: Products include 4-ethylcyclohexyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-4’-iodobiphenyl: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-4’-bromobiphenyl: Similar structure but with a bromine atom instead of an iodine atom.
4-Ethyl-4’-chlorobiphenyl: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
4-Ethyl-4’-iodobiphenyl is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in specific synthetic applications and as a radiolabel in imaging studies .
Propiedades
IUPAC Name |
1-ethyl-4-(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFCMVIJVWQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573143 | |
| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17078-76-1 | |
| Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


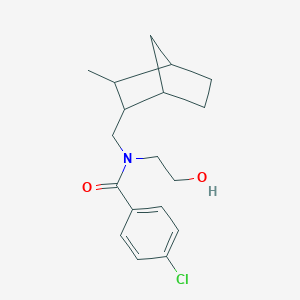

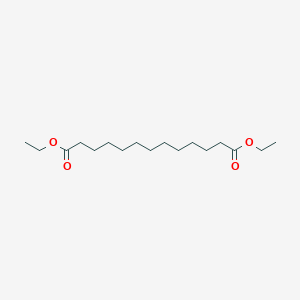


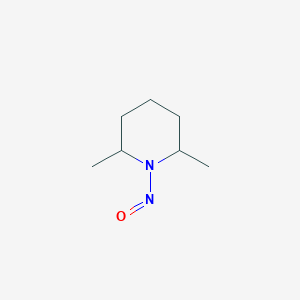

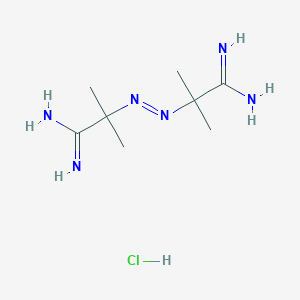
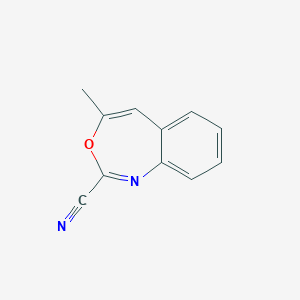
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)


![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
